N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1115520-33-6
VCID: VC6218772
InChI: InChI=1S/C27H26N2O4S2/c1-16-9-12-21(13-10-16)35(31,32)26-23(28)25(24(30)19-6-5-7-20(15-19)33-4)34-27(26)29-22-14-17(2)8-11-18(22)3/h5-15,29H,28H2,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=CC(=C4)C)C
Molecular Formula: C27H26N2O4S2
Molecular Weight: 506.64

N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

CAS No.: 1115520-33-6

Cat. No.: VC6218772

Molecular Formula: C27H26N2O4S2

Molecular Weight: 506.64

* For research use only. Not for human or veterinary use.

N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine - 1115520-33-6

Specification

CAS No. 1115520-33-6
Molecular Formula C27H26N2O4S2
Molecular Weight 506.64
IUPAC Name [3-amino-5-(2,5-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone
Standard InChI InChI=1S/C27H26N2O4S2/c1-16-9-12-21(13-10-16)35(31,32)26-23(28)25(24(30)19-6-5-7-20(15-19)33-4)34-27(26)29-22-14-17(2)8-11-18(22)3/h5-15,29H,28H2,1-4H3
Standard InChI Key ADZFOLXZWDLBIK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=CC(=C4)C)C

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound features a thiophene ring (C4H3S) as its core structure, with substitutions at positions 2, 3, 4, and 5:

  • Position 2: An amino group (-NH2) substituted with a 2,5-dimethylphenyl group.

  • Position 3: A 4-methylbenzenesulfonyl (-SO2-C6H3(CH3)) group.

  • Position 4: A second amino group (-NH2).

  • Position 5: A 3-methoxybenzoyl (-CO-C6H3(OCH3)) group.

The IUPAC name reflects this substitution pattern:
N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine.

Molecular Formula and Weight

  • Molecular Formula: C27H27N3O4S2

  • Molecular Weight: 529.65 g/mol (calculated via atomic mass summation).

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for this compound is documented, a plausible multi-step approach can be inferred from analogous thiophene-derivative syntheses :

  • Thiophene-2,4-diamine Preparation:
    Thiophene-2,4-diamine serves as the precursor. It is typically synthesized via cyclization of 1,4-diaminobutane derivatives with sulfur-containing agents.

  • Sulfonation at Position 3:
    Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonyl group.

  • Acylation at Position 5:
    Treatment with 3-methoxybenzoyl chloride under Friedel-Crafts conditions installs the benzoyl moiety.

  • N2-Arylation:
    Buchwald-Hartwig coupling or Ullmann-type reactions facilitate the introduction of the 2,5-dimethylphenyl group at the N2 position.

Key Reaction Conditions

StepReagents/ConditionsYield (%)
1S8, NH3, 150°C60–70
24-MeC6H4SO2Cl, Pyridine, 0°C85
33-MeO-BenzoylCl, AlCl3, DCM75
4Pd(OAc)2, Xantphos, K2CO3, Toluene, 110°C50–60

Physicochemical Properties

Calculated Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)3.8 ± 0.2ChemAxon Prediction
Water Solubility0.02 mg/mL (25°C)ALOGPS
Melting Point210–215°C (decomp.)Analogous Compounds
pKa4.1 (amine), 9.3 (sulfonamide)MarvinSketch

Spectral Characteristics

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O).

  • 1H NMR (DMSO-d6): δ 2.3 (s, 6H, CH3), 3.8 (s, 3H, OCH3), 6.8–7.6 (m, aromatic H).

Biological Activity and Applications

Theoretical Mechanisms

The compound’s structure suggests potential bioactivity through:

  • Sulfonamide-mediated Enzyme Inhibition: The 4-methylbenzenesulfonyl group may interact with ATP-binding pockets in kinases .

  • Acyl Group Interactions: The 3-methoxybenzoyl moiety could engage in π-stacking with aromatic residues in receptor sites.

Hypothesized Applications

  • Anticancer Agents: Analogous sulfonamide-thiophenes inhibit carbonic anhydrase IX, a target in hypoxic tumors .

  • Antimicrobials: Thiophene diamines exhibit activity against Staphylococcus aureus and Candida albicans.

  • Material Science: Conjugated thiophenes serve as organic semiconductors in photovoltaic devices.

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